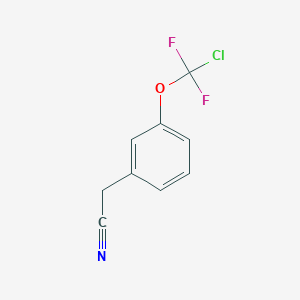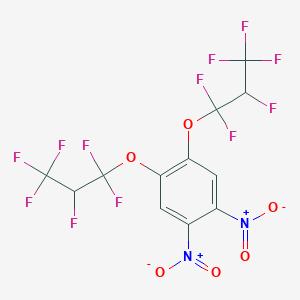
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is a complex organic compound that features both trifluoromethyl and benzoyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the trifluoromethylation of a xanthene derivative, followed by the introduction of the benzoyl chloride group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The benzoyl chloride group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the development of new biochemical probes and imaging agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance and durability.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes, leading to its biological effects. The benzoyl chloride group can also participate in covalent bonding with nucleophilic sites on target molecules, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A simpler compound with similar trifluoromethyl groups but lacking the xanthene and benzoyl chloride functionalities.
9H-xanthen-9-one: A xanthene derivative without the trifluoromethyl and benzoyl chloride groups.
Benzoyl chloride: A basic compound with the benzoyl chloride functional group but lacking the trifluoromethyl and xanthene components.
Uniqueness
1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is unique due to the combination of its trifluoromethyl, xanthene, and benzoyl chloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.
Propriétés
IUPAC Name |
9-oxo-6,8-bis(trifluoromethyl)xanthene-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5ClF6O3/c17-14(25)6-1-2-8-10(3-6)26-11-5-7(15(18,19)20)4-9(16(21,22)23)12(11)13(8)24/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFGMBHDWYBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC3=CC(=CC(=C3C2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5ClF6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)
